Trimu 5

Description

Historical Context and Discovery of Trimu 5 within Opioid Peptide Research

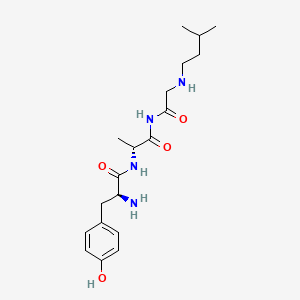

The discovery of endogenous opioid peptides, such as enkephalins, in the 1970s marked a significant turning point in neuroscience and pharmacology nih.gov. This led to extensive research aimed at synthesizing analogs with improved stability, potency, and selectivity for different opioid receptor subtypes nih.govweizmann.ac.il. This compound, with the chemical structure Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2, emerged from this research as a synthetic enkephalin analog nih.govontosight.ai. Its development was part of a broader effort to create selective ligands for the µ-opioid receptor, building upon the understanding gained from studying naturally occurring opioid peptides and their interactions with opioid receptors weizmann.ac.il.

The Significance of this compound as a µ-Opioid Receptor Modulator

This compound is recognized for its distinct pharmacological profile, acting as a mixed µ-opioid receptor agonist/antagonist nih.govmedkoo.com. Specifically, it has been characterized as a selective agonist of the µ2-opioid receptor and an antagonist of the µ1-opioid receptor nih.govwikipedia.orgchemeurope.comwikipedia.org. This differential activity at µ-opioid receptor subtypes distinguishes it from traditional opioid ligands and has made it a valuable tool for investigating the functional roles of these subtypes nih.govoup.com.

Research using this compound has provided insights into the diverse effects mediated by µ-opioid receptors. Studies have shown that this compound can produce analgesia in animal models, although its analgesic effects may differ from those of conventional µ-opioid receptor agonists nih.govwikipedia.org. Furthermore, this compound has been shown to inhibit gastrointestinal transit, an effect associated with µ2-opioid receptor activation nih.govwikipedia.org. Its ability to antagonize the analgesic effects of morphine, a known µ1-opioid receptor action, further supports its mixed activity profile nih.govmedkoo.com.

Detailed studies have examined the binding affinity of this compound for various opioid receptor subtypes. These studies indicate that this compound possesses high affinity for both µ1 and µ2 sites, while showing poor affinity for delta (δ), kappa 1 (κ1), and kappa 3 (κ3) receptors nih.govresearchgate.net. Among the µ ligands examined in certain binding assays, this compound was found to be particularly µ-selective nih.gov.

Current Research Landscape and Unanswered Questions Pertaining to this compound

Current research involving this compound continues to leverage its selective activity to explore the complexities of the opioid system. Its role as a µ2-opioid receptor agonist has been investigated in the context of stimulating the hypothalamo-pituitary-adrenal axis medkoo.comwikipedia.orgbioscientifica.comsemanticscholar.orgnih.gov. Studies in rats have demonstrated that this compound can induce a sustained increase in plasma corticosterone (B1669441) levels, an effect blocked by selective antagonists, further supporting its action at µ2 receptors nih.gov.

Despite the research conducted, several questions regarding this compound remain subjects of ongoing investigation. The precise mechanisms underlying its mixed agonist/antagonist activity at different µ-opioid receptor subtypes are still being elucidated. Furthermore, the full spectrum of physiological effects mediated specifically by µ2 receptor activation, as distinct from µ1 activation, continues to be an area of active research where this compound serves as a probing tool. The potential for this compound or its derivatives as pharmacological agents requires further exploration, contingent upon a deeper understanding of its receptor interactions and functional outcomes.

Data Table 1: Binding Affinity of this compound for Opioid Receptor Subtypes

| Receptor Subtype | Affinity |

| µ1 | High |

| µ2 | High |

| δ | Poor |

| κ1 | Poor |

| κ3 | Poor |

Structure

3D Structure

Properties

CAS No. |

90815-77-3 |

|---|---|

Molecular Formula |

C19H30N4O4 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-(3-methylbutylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C19H30N4O4/c1-12(2)8-9-21-17(25)11-22-18(26)13(3)23-19(27)16(20)10-14-4-6-15(24)7-5-14/h4-7,12-13,16,24H,8-11,20H2,1-3H3,(H,21,25)(H,22,26)(H,23,27)/t13-,16+/m1/s1 |

InChI Key |

NFHMVLYHHDKJEK-CJNGLKHVSA-N |

SMILES |

CC(C)CCNCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)NCCC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C)CCNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Synonyms |

TRIMU 5 TRIMU-5 Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2 tyrosyl-D-alanyl-N-(3-methylbutyl)glycinamide |

Origin of Product |

United States |

Chemical Synthesis and Methodologies for Trimu 5 and Its Derivatives

Solid-Phase Peptide Synthesis Strategies for Trimu 5 Production

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a cornerstone methodology for producing peptides like this compound. reddit.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. reddit.comfiveable.me The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, with byproducts and unreacted materials being easily washed away, thus simplifying the purification process at each step. fiveable.me

The synthesis of this compound via SPPS would commence from the C-terminus. The process involves attaching a protected glycine (B1666218) to a suitable resin. Subsequently, protected D-alanine and then protected tyrosine are sequentially coupled after the removal of the N-terminal protecting group at each stage. Common protecting groups include Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl). Coupling agents such as DCC (dicyclohexylcarbodiimide) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used to facilitate the formation of the peptide bond. fiveable.me After the Tyr-D-Ala-Gly sequence is assembled, the peptide is cleaved from the resin. The final step involves the amidation of the C-terminal carboxyl group with isoamylamine (B31083) to yield the final this compound structure.

Table 1: Generalized Steps for Solid-Phase Synthesis of this compound Backbone

| Step | Action | Description |

|---|---|---|

| 1. Resin Functionalization | Attach the first protected amino acid (Glycine) to the solid support resin. | The C-terminal amino acid is anchored to the insoluble polymer, initiating the synthesis. |

| 2. Deprotection | Remove the N-terminal protecting group (e.g., Fmoc or Boc). | This exposes the amino group for the next coupling reaction. Unwanted byproducts are washed away. |

| 3. Coupling | Add the next N-terminally protected amino acid (D-Alanine) with a coupling agent. | A peptide bond is formed between the free amino group on the resin-bound peptide and the carboxyl group of the new amino acid. |

| 4. Repetition | Repeat deprotection and coupling steps for the subsequent amino acid (Tyrosine). | The peptide chain is elongated in a C-terminal to N-terminal direction. |

| 5. Cleavage | Treat the resin with a strong acid (e.g., Trifluoroacetic acid - TFA). | The completed peptide chain is cleaved from the solid support. Side-chain protecting groups are also removed. |

| 6. C-terminal Amidation | React the cleaved peptide with isoamylamine. | This final step forms the specific C-terminal amide of this compound. |

| 7. Purification | Purify the final product. | High-performance liquid chromatography (HPLC) is typically used to obtain high-purity this compound. |

Solution-Phase Synthesis Approaches for this compound and Analogs

While SPPS is highly effective, solution-phase peptide synthesis offers advantages for large-scale production and for synthesizing complex analogs. In this approach, all reactants are dissolved in a suitable solvent. Recent advancements have focused on developing more sustainable and efficient solution-phase methods.

One such method is the green solution-phase peptide synthesis (GSolPPS), which utilizes coupling reagents like propylphosphonic anhydride (B1165640) (T3P®). rsc.org This approach has been successfully used for the synthesis of Leu-enkephalin, a structurally related peptide, suggesting its applicability for this compound. rsc.org The GSolPPS protocol often employs N-benzyloxycarbonyl (Z) as a protecting group, which can be removed by hydrogenation. A key benefit of this method is the potential to perform the iterative process in more environmentally friendly solvents, such as ethyl acetate, reducing reliance on solvents like N,N-dimethylformamide (DMF). rsc.org The one-pot nature of some of these protocols minimizes work-ups and intermediate purifications, which significantly improves process mass intensity. rsc.org

Table 2: Comparison of Synthesis Strategies for this compound

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Peptide chain is attached to an insoluble resin. fiveable.me | All reactants are dissolved in a solvent. |

| Purification | Simplified intermediate purification by washing the resin. fiveable.me | Requires purification after each step, which can be complex. |

| Scalability | Typically used for lab-scale and moderate quantities. | More readily scalable for large-scale industrial production. |

| Automation | Easily automated, reducing manual labor and improving reproducibility. reddit.comfiveable.me | Automation is more complex to implement. |

| Reagent Use | Often requires an excess of reagents to ensure complete reactions. fiveable.me | Can be more atom-economical. |

| Sustainability | Can generate significant solvent waste. | Greener protocols (GSolPPS) are being developed to improve sustainability. rsc.org |

Optimization of Synthetic Pathways for Improved Yield and Purity of this compound

Maximizing the yield and purity of synthesized this compound is essential for its use in research and potential therapeutic development. This requires careful optimization of the entire synthetic process, from raw materials to final purification.

Several factors influence the efficiency of peptide synthesis. The choice of high-quality raw materials, including amino acid derivatives and solvents, is fundamental to preventing the introduction of impurities. azom.com During the synthesis, reaction conditions such as temperature, reaction time, and the choice of coupling reagents and bases must be fine-tuned to maximize coupling efficiency and minimize side reactions like racemization.

| Automation & Modeling | Implementation of automated synthesis platforms and kinetic modeling. semanticscholar.orgresearchgate.net | Enables high-throughput screening and predictive optimization of reaction outcomes. |

Chemoenzymatic Synthesis of this compound and Related Structures

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysts. rsc.org Enzymes operate under mild conditions and can exhibit remarkable regio- and stereoselectivity, which is particularly advantageous in the synthesis of chiral molecules like peptides containing D-amino acids such as this compound. mdpi.com

While a specific chemoenzymatic route for this compound has not been extensively detailed in the literature, the principles of this approach can be applied. For instance, enzymes such as ligases could be used for the formation of peptide bonds, potentially reducing the need for complex protecting group strategies and minimizing racemization. Other enzymes could be employed for the selective modification of the peptide backbone or side chains. This approach often leads to higher product yields in "one-pot" reactions and avoids the harsh chemicals sometimes used in purely chemical syntheses. mdpi.com The development of engineered enzymes continues to expand the toolkit available for creating complex molecules like this compound and its analogs. researchgate.net

Post-Synthetic Modification and Derivatization of this compound

Post-synthetic modification (PSM) is a powerful strategy for generating derivatives of a core molecule to explore structure-activity relationships or to fine-tune its properties. rsc.org Once the core peptide backbone of this compound (Tyr-D-Ala-Gly) is synthesized, it can be subjected to various chemical modifications to create a library of analogs.

The structure of this compound itself features a C-terminal isoamylamide, which is a result of a post-synthetic-like modification where isoamylamine is coupled to the C-terminal glycine instead of forming a standard carboxylic acid or simple amide. This modification is critical to its pharmacological profile.

Further derivatization could involve:

N-terminal Modification: Alkylation or acylation of the N-terminal amino group of tyrosine.

Side-Chain Modification: Altering the phenol (B47542) group of the tyrosine side chain through reactions like etherification or esterification.

C-terminal Modification: Creating a range of different amides or esters at the C-terminus by reacting the peptide with various amines or alcohols.

Introduction of Non-natural Moieties: Using techniques like click chemistry to attach fluorescent tags, chelating agents, or other functional groups. The modular nature of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, allows for the easy synthesis and diversification of analogs. mdpi.comresearchgate.net

These modifications can lead to the discovery of new derivatives with altered potency, selectivity, or pharmacokinetic properties.

Table of Compounds Mentioned

| Compound Name | Chemical Structure/Description |

|---|---|

| This compound | Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2 |

| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu |

| Fmoc (9-fluorenylmethyloxycarbonyl) | C15H11O2- |

| Boc (tert-butyloxycarbonyl) | (CH3)3COCO- |

| DCC (dicyclohexylcarbodiimide) | C13H22N2 |

| PyBOP | C18H28N6OPF6 |

| TFA (Trifluoroacetic acid) | CF3COOH |

| T3P® (propylphosphonic anhydride) | (C3H7PO2)3 |

| Z (Benzyloxycarbonyl) | C6H5CH2OCO- |

| DMF (N,N-dimethylformamide) | (CH3)2NC(O)H |

Molecular Pharmacology of Trimu 5 at Opioid Receptors

Receptor Binding Kinetics and Affinity Profiling of Trimu 5

Detailed binding assays have established this compound as a ligand with high affinity and remarkable selectivity for the µ-opioid receptor (MOR), while demonstrating weak interactions with other opioid receptor types. nih.gov

µ-Opioid Receptor (MOR) Binding Characteristics of this compound

Delta-Opioid Receptor (DOR) Interactions of this compound

In contrast to its high affinity for MORs, this compound demonstrates poor affinity for delta-opioid receptors (DORs). nih.gov This low level of interaction indicates that the pharmacological effects of this compound are not significantly mediated by DORs.

Kappa-Opioid Receptor (KOR) Modulatory Effects of this compound

Similar to its interaction with DORs, this compound has a poor affinity for kappa-opioid receptors (KORs), including the κ1 and κ3 subtypes. nih.gov This characteristic further underscores the compound's high selectivity for the µ-opioid receptor.

Nociceptin/Orphanin FQ Receptor (NOP) Engagement by this compound

There is currently no available research data in the scientific literature detailing the binding affinity or functional activity of this compound at the Nociceptin/Orphanin FQ (NOP) receptor.

Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| µ-Opioid Receptor (MOR) | High Affinity (Specific values not reported) | nih.gov |

| δ-Opioid Receptor (DOR) | Poor Affinity (Specific values not reported) | nih.gov |

| κ-Opioid Receptor (KOR) | Poor Affinity (Specific values not reported) | nih.gov |

| NOP Receptor | Data Not Available |

Ligand Selectivity and Opioid Receptor Subtype Discrimination by this compound

This compound is distinguished by its exceptional selectivity for the µ-opioid receptor over the δ and κ subtypes. nih.gov This pronounced selectivity is a key feature of its pharmacological profile.

Differential Affinity for µ1 and µ2 Opioid Receptor Subtypes

Further investigation into the interaction of this compound with µ-opioid receptor subtypes has revealed a complex and functionally significant profile. Binding studies have shown that this compound possesses a high affinity for both µ1 and µ2 receptor sites. nih.gov However, its functional activity at these subtypes is notably different. Pharmacological studies have characterized this compound as a selective agonist at the µ2-opioid receptor while acting as an antagonist at the µ1-opioid receptor. nih.govnih.govwikipedia.org

This mixed agonist/antagonist profile is a defining characteristic of this compound. Its agonist activity at µ2 receptors is responsible for effects such as the inhibition of gastrointestinal transit. nih.govwikipedia.org Conversely, its antagonist action at µ1 receptors allows it to block the analgesic effects of conventional µ-opioid agonists like morphine. nih.govwikipedia.org The functional consequences of this dual interaction are further supported by in vivo studies where the effects of this compound are blocked by the µ-selective antagonist beta-funaltrexamine (B1242716) (β-FNA), but not by the µ1-selective antagonist naloxonazine. nih.govnih.gov

Functional Profile of this compound at µ-Opioid Receptor Subtypes

| Receptor Subtype | Functional Activity | Reference |

| µ1-Opioid Receptor | Antagonist | nih.govnih.govwikipedia.org |

| µ2-Opioid Receptor | Agonist | nih.govnih.govwikipedia.org |

Receptor Activation and Signal Transduction Pathways Mediated by this compound

As an agonist at the µ2-opioid receptor, this compound is presumed to initiate a cascade of intracellular events typical of this receptor class. The µ-opioid receptors are canonical G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family. wikipedia.org

G-Protein Coupled Receptor (GPCR) Activation by this compound

The agonistic action of this compound at the µ2-opioid receptor subtype suggests that it likely promotes the dissociation of the GDP-bound α-subunit from the βγ-subunit dimer of the heterotrimeric G-protein complex. nih.gov This event allows the GTP-bound Gαi/o subunit and the Gβγ dimer to interact with and modulate the activity of various downstream effector proteins. nih.gov While the specific G-protein subtypes directly activated by the this compound-bound µ2 receptor have not been explicitly delineated in published studies, µ-opioid receptors are well-established to signal through the Gαi and Gαo proteins. frontiersin.org

Modulation of Adenylate Cyclase Activity and cAMP Levels by this compound

A primary consequence of Gαi/o activation by µ-opioid receptor agonists is the inhibition of adenylate cyclase. wikipedia.org This enzyme is responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Therefore, it is hypothesized that this compound, through its agonist activity at µ2-opioid receptors, leads to a decrease in intracellular cAMP levels. This reduction in cAMP would, in turn, decrease the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins. nih.gov However, direct experimental evidence from studies specifically measuring adenylate cyclase activity or cAMP levels in response to this compound is not currently available in the scientific literature.

Downstream Signaling Cascades (e.g., ERK, p38 MAPK) Induced by this compound

Opioid receptor activation is known to influence mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. nih.govnih.gov These pathways are crucial in regulating a wide array of cellular processes. The activation of these cascades by opioid agonists can be complex, involving both G-protein dependent and independent mechanisms. frontiersin.org For instance, the Gβγ subunits released upon Gi/o activation can initiate signaling cascades that lead to the phosphorylation and activation of ERK. nih.gov While it is plausible that this compound could modulate these pathways through its action at the µ2-opioid receptor, there are no specific studies to date that have investigated the effect of this compound on ERK or p38 MAPK activation.

Functional Selectivity and Biased Agonism Studies of this compound

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways over others. nih.gov For opioid receptors, a major focus has been on developing G-protein biased agonists that exhibit reduced recruitment of β-arrestin. nih.govmdpi.com This is driven by the hypothesis that G-protein signaling is primarily responsible for the desired analgesic effects, while β-arrestin recruitment may be associated with adverse effects. nih.gov

Differential Recruitment of Signaling Pathways (e.g., G-protein vs. β-arrestin)

There is currently no published research that has evaluated this compound for biased agonism at the µ2-opioid receptor. Such studies would involve quantitative comparison of its potency and efficacy for G-protein activation versus β-arrestin recruitment. The recruitment of β-arrestin to activated GPCRs is a key event that not only mediates receptor desensitization and internalization but can also initiate G-protein independent signaling cascades. nih.gov Given the mixed agonist/antagonist profile of this compound at different µ-opioid receptor subtypes, investigating its potential for biased signaling could provide valuable insights into its unique pharmacological properties.

Opioid Receptor Binding Profile of this compound

| Receptor Subtype | Affinity | Functional Activity |

| µ1 (mu-1) | High | Antagonist |

| µ2 (mu-2) | High | Agonist |

| δ (delta) | Poor | Not reported |

| κ (kappa) | Poor | Not reported |

Mechanistic Basis for Functional Selectivity of this compound

The functional selectivity of this compound is rooted in its differential intrinsic efficacy at the μ1 and μ2 opioid receptor subtypes. While it binds with high affinity to both, it appears to induce a productive conformational change leading to signal transduction only at the μ2 receptor, thus acting as an agonist. At the μ1 receptor, its binding does not lead to a similar activation; instead, it competitively blocks the binding of and subsequent response to μ1 agonists like morphine. nih.gov

The precise molecular mechanisms that underpin this divergence in functional activity—agonism at μ2 versus antagonism at μ1—are not yet fully elucidated in the scientific literature. Typically, the functional selectivity of a ligand at a G protein-coupled receptor (GPCR), such as the mu-opioid receptor, can be influenced by several factors. These include the stabilization of distinct receptor conformations upon ligand binding, which can then lead to differential engagement with downstream signaling partners like specific G protein subtypes (e.g., Gi/Go) or β-arrestins.

For a ligand to be classified as functionally selective, it would ideally demonstrate a bias towards activating one pathway over another (e.g., G protein signaling over β-arrestin recruitment). In the case of this compound, its selectivity is primarily discussed in terms of receptor subtype (μ1 vs. μ2) rather than signaling pathway bias at a single receptor. Detailed studies examining the differential effects of this compound on G protein activation, β-arrestin recruitment, and receptor phosphorylation at both μ1 and μ2 receptors are needed to fully understand the mechanistic basis of its unique pharmacological profile.

Table 1: Receptor Binding and Functional Profile of this compound

| Receptor Subtype | Binding Affinity | Functional Activity |

|---|---|---|

| μ1 (Mu1) | High | Antagonist |

| μ2 (Mu2) | High | Agonist |

| δ (Delta) | Poor | N/A |

| κ1 (Kappa 1) | Poor | N/A |

| κ3 (Kappa 3) | Poor | N/A |

Allosteric Modulation of Opioid Receptors by this compound

Current scientific literature does not indicate that this compound functions as an allosteric modulator of opioid receptors. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, where the endogenous ligand binds. This binding then alters the receptor's conformation, thereby modulating the binding and/or efficacy of the orthosteric ligand.

The available evidence strongly suggests that this compound interacts with the orthosteric binding site of the mu-opioid receptors. Its competitive antagonist action at μ1 receptors, where it blocks the effects of orthosteric agonists like morphine, is a classic example of orthosteric binding. nih.gov Therefore, based on current knowledge, this compound is not considered an allosteric modulator.

Cellular and Subcellular Mechanisms of Trimu 5 Action

Effects on Neuronal Excitability and Synaptic Transmission in Preclinical Models

Trimu 5's primary mechanism of action involves the activation of µ₂ opioid receptors, which are inhibitory GPCRs. wikipedia.orgnih.gov When activated, these receptors couple to intracellular G proteins (Gᵢ/G₀), leading to the inhibition of adenylate cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.org This signaling cascade influences ion channel activity, typically resulting in the opening of potassium channels and the closing of calcium channels. The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release contribute to a decrease in neuronal excitability. nih.gov

In preclinical models, the effects of this compound on neuronal circuits are evident through its systemic actions. Studies in mice and rats have demonstrated that this compound produces analgesia, an effect mediated spinally through µ₂ receptors. nih.gov This analgesic action is a direct consequence of the compound's ability to dampen the transmission of nociceptive signals in the spinal cord. nih.gov Furthermore, this compound has been shown to have supraspinal actions, such as the inhibition of gastrointestinal transit and the stimulation of the hypothalamo-pituitary-adrenal (HPA) axis, as evidenced by increased plasma corticosterone (B1669441) levels in rats. nih.govnih.gov These systemic effects underscore the compound's ability to modulate the excitability and transmission within specific neuronal pathways in the central nervous system. nih.govnih.gov

| Preclinical Model | Observed Effect of this compound | Implied Neuronal Mechanism |

| Mouse (intrathecal admin.) | Analgesia | Inhibition of nociceptive signal transmission in the spinal cord |

| Mouse (supraspinal admin.) | Inhibition of gastrointestinal transit | Modulation of neuronal circuits controlling gut motility |

| Rat (intracerebroventricular admin.) | Stimulation of HPA axis (increased corticosterone) | Alteration of neuronal activity in the hypothalamus |

Opioid Receptor Internalization and Trafficking Dynamics Induced by this compound

The prolonged or repeated activation of GPCRs, including opioid receptors, often leads to desensitization, internalization, and downregulation. frontiersin.org Receptor internalization is a key cellular process for regulating signal duration and intensity, involving the translocation of receptors from the plasma membrane into the cell's interior via endocytic pathways, often involving β-arrestins and clathrin-coated pits. nih.govfrontiersin.org

The capacity to induce internalization varies significantly among different opioid agonists. frontiersin.org For instance, the potent peptide agonist DAMGO readily promotes µ-opioid receptor internalization, whereas morphine is known to be a poor inducer of this process. frontiersin.orgmdpi.com The specific dynamics of opioid receptor internalization and trafficking induced by this compound have not been extensively detailed in available research. However, as a peptide analog, its behavior may differ from that of alkaloid opioids like morphine. The extent to which this compound recruits β-arrestins and promotes receptor endocytosis remains a key area for future investigation to fully understand its long-term cellular effects and potential for tolerance development. nih.govfrontiersin.org

Gene Expression and Proteomic Profiling in Response to this compound in Cellular Systems

Exposure of cells to opioid agonists can lead to adaptive changes in gene expression and the cellular proteome as the system attempts to maintain homeostasis. These changes can influence long-term phenomena such as tolerance and dependence.

The expression of the µ-opioid receptor is encoded by the OPRM1 gene, which is subject to complex transcriptional and post-transcriptional regulation. nih.govmdpi.com The OPRM1 gene undergoes extensive alternative splicing, giving rise to numerous mRNA variants that can produce functionally distinct receptor proteins. mdpi.comyoutube.com This splicing process is a critical mechanism for generating diversity in opioid receptor signaling. mdpi.com

The transcription of the OPRM1 gene is controlled by a promoter region that contains binding sites for various transcription factors. nih.gov For example, the Repressor Element 1 Silencing Transcription Factor (REST) has been implicated in the repression of OPRM1 transcription in certain neuronal cells. nih.govdovepress.com Chronic exposure to some opioids, such as morphine, has been shown to modulate the expression of specific OPRM1 splice variants and the microRNAs (miRNAs) that regulate their translation, such as miR-103 and miR-107. youtube.comnih.govresearchgate.net While these general mechanisms are well-established for the OPRM1 gene, specific studies detailing the direct effects of this compound on the transcriptional regulation of opioid receptors are not currently available.

| Regulatory Mechanism | Description | Potential Implication for Opioid Signaling |

| Alternative Splicing | A single OPRM1 gene produces multiple mRNA transcripts. mdpi.com | Generates diverse µ-opioid receptor isoforms with potentially different signaling and trafficking properties. youtube.com |

| Transcription Factors | Proteins like REST can bind to the OPRM1 promoter to regulate gene expression. nih.govdovepress.com | Modulates the overall abundance of µ-opioid receptors in a cell. |

| microRNA (miRNA) Regulation | Small non-coding RNAs (e.g., miR-103/107) can bind to OPRM1 mRNA to inhibit translation. nih.govresearchgate.net | Provides post-transcriptional control over receptor protein levels, which can be altered by chronic drug exposure. |

Long-term agonist stimulation of opioid receptors can lead to significant changes in the cellular proteome. A common consequence of chronic exposure is the downregulation of the receptor protein itself, leading to a reduced cellular response to the agonist. Beyond the receptor, the expression levels of associated signaling proteins, such as G proteins and adenylyl cyclase, may also be altered.

Proteomic profiling techniques, which allow for the large-scale analysis of protein expression, are used to identify these changes. nih.govnih.gov Such studies can reveal broader adaptive responses within the cell, including alterations in metabolic pathways and structural proteins. nih.govnih.gov To date, specific proteomic profiling studies to systematically identify the protein expression changes induced by this compound in cellular models have not been reported in the scientific literature.

Cellular Co-localization of Opioid Receptors and Associated Signaling Components Influenced by this compound

Opioid receptors and their associated signaling components are not randomly distributed within the cell but are often organized into specific microdomains on the plasma membrane and within intracellular compartments. nih.govnih.gov This localization is crucial for signaling efficiency and specificity. µ-opioid receptors have been identified on both presynaptic terminals, where they modulate neurotransmitter release, and postsynaptic dendrites and spines, where they influence the postsynaptic response. wikipedia.orgnih.gov

Furthermore, opioid receptors can physically interact with each other to form dimers or higher-order oligomers. For example, µ- and δ-opioid receptors can co-localize and form heteromers in certain neurons. mdpi.com This heteromerization can alter the pharmacological properties, signaling pathways, and trafficking dynamics of the constituent receptors. mdpi.com For instance, agonist activation of a µ-δ heteromer can lead to a unique internalization and intracellular sorting profile compared to the activation of either receptor alone. mdpi.com The specific influence of this compound on the cellular co-localization of opioid receptors with each other or with other signaling components has not been investigated. Understanding whether this compound preferentially activates monomeric or heteromeric receptor complexes would provide further insight into its unique pharmacological profile.

Preclinical Pharmacological Investigations of Trimu 5

In Vitro Pharmacological Models for Trimu 5 Characterization

In vitro models are fundamental in pharmacology for elucidating the specific interactions between a compound and its biological targets in a controlled environment. Although specific studies detailing the use of this compound in the cell lines and primary cultures below are not extensively documented in publicly available literature, these models represent the standard systems for characterizing such a compound.

Primary Neuronal Culture Systems

Primary neuronal cultures, derived directly from animal brain tissue (typically from embryonic rodents), offer a more physiologically relevant model than cell lines. nih.govmdpi.com These cultures contain a mix of different neuronal and glial cell types and form synaptic connections, mimicking the complexity of the brain in vitro. nih.govmdpi.com Electrophysiological techniques, such as patch-clamp or multi-electrode arrays (MEAs), would be employed to study how this compound modulates neuronal excitability, synaptic transmission, and network activity. These systems are invaluable for understanding how a compound's activity at a specific receptor translates into changes in neural circuit function.

Organ Bath Studies (e.g., Mouse Vas Deferens, Guinea Pig Ileum)

Isolated tissue preparations in organ baths are classic pharmacological tools for assessing the functional activity of opioid compounds.

Mouse Vas Deferens (MVD): The MVD preparation is rich in delta (δ)-opioid receptors and also contains µ-opioid receptors. It is used to measure a compound's ability to inhibit electrically-induced muscle contractions, which is a functional measure of opioid receptor activation. nih.gov

Guinea Pig Ileum (GPI): The GPI longitudinal muscle-myenteric plexus preparation is predominantly rich in µ-opioid receptors. nih.gov Similar to the MVD assay, compounds are tested for their ability to inhibit twitch contractions induced by electrical stimulation. nih.govnih.gov

By comparing the potency of this compound in the GPI assay versus the MVD assay, researchers can assess its selectivity for µ-opioid receptors over δ-opioid receptors. The distinct pharmacological profile of this compound would be characterized by its agonist or antagonist effects on the contractile responses in these tissues.

Animal Models for Receptor Subtype Characterization and Functional Studies of this compound

In vivo studies using animal models are essential to understand the integrated physiological effects of a compound and to differentiate the roles of various receptor subtypes in complex behaviors.

Rodent Models for Opioid Receptor Subtype Differentiation (e.g., mice, rats)

This compound has been extensively studied in rodent models to elucidate its distinct actions at µ1 and µ2 receptor subtypes. nih.govnih.gov Research shows that this compound has a high affinity for both µ1 and µ2 sites in binding assays, yet it functions as a µ1 antagonist and a µ2 agonist in pharmacological studies. nih.gov

In Sprague-Dawley rats, this compound was used to demonstrate that activation of µ2-opioid receptors stimulates the hypothalamo-pituitary-adrenal axis. nih.gov This effect was blocked by the general µ-receptor antagonist beta-funaltrexamine (B1242716) (β-FNA) but not by the µ1-selective antagonist naloxonazine, confirming the involvement of the µ2 subtype. nih.gov Further studies in mice and rats have shown that while this compound binds to µ1 sites, it antagonizes the analgesic effects of µ1 agonists like morphine when co-administered into the brain. nih.gov Conversely, its own analgesic and gastrointestinal effects are attributed to its agonist activity at µ2 receptors. nih.gov

| Receptor Subtype | Observed Activity | Experimental Evidence | Reference |

|---|---|---|---|

| µ1-Opioid Receptor | Antagonist | Antagonizes morphine-induced analgesia in mice and rats. | nih.gov |

| µ2-Opioid Receptor | Agonist | Induces analgesia (spinal), inhibits gastrointestinal transit, and stimulates the HPA axis. Effects are blocked by β-FNA but not naloxonazine. | nih.govnih.gov |

Investigating Supraspinal and Spinal Opioid System Interactions with this compound

The distinction between spinal and supraspinal (brain-level) opioid actions is critical for understanding pain modulation. This compound has been a key tool in differentiating the roles of µ-receptor subtypes at these two levels of the central nervous system. nih.govnih.gov

Interestingly, supraspinal administration of this compound, while not producing analgesia on its own, demonstrates its µ1-antagonist and µ2-agonist activities in its interaction with other opioids. A low, non-analgesic supraspinal dose of this compound antagonizes the analgesia from supraspinally administered morphine (a µ1-mediated effect). nih.gov In contrast, the same supraspinal dose of this compound enhances the analgesic effect of spinally administered morphine. nih.gov This suggests that within the brainstem, µ1 receptors mediate supraspinal analgesia, while µ2 receptors are involved in mediating a synergistic interaction with spinal µ-opioid systems. nih.gov

| Administration Route | Observed Effect of this compound | Receptor Subtype & Action | Reference |

|---|---|---|---|

| Intrathecal (Spinal) | Produces analgesia. | µ2 Agonist | nih.gov |

| Intracerebroventricular (Supraspinal) | Antagonizes supraspinal morphine analgesia. | µ1 Antagonist | nih.gov |

| Intracerebroventricular (Supraspinal) | Enhances spinal morphine analgesia. | µ2 Agonist | nih.gov |

Neurobiological Research with this compound in Preclinical Settings

This compound, a synthetic enkephalin analog, has been a subject of neurobiological research to elucidate its specific actions within the central nervous system. As a selective µ2-opioid receptor agonist and a µ1-opioid receptor antagonist, its unique pharmacological profile allows for the dissection of the distinct roles these µ-opioid receptor subtypes play in various neurological processes nih.gov. Preclinical investigations in animal models have focused on its influence on neurotransmitter systems and the neuroadaptive changes that occur with prolonged exposure.

The activation of µ-opioid receptors (MORs) is known to significantly modulate the release of various neurotransmitters, thereby influencing neuronal excitability and communication. While direct studies on this compound's effect on GABA and dopamine are not extensively detailed in available literature, the effects of selective µ-opioid agonists have been characterized, providing a framework for its expected actions.

GABA (gamma-Aminobutyric Acid): Activation of MORs generally leads to an inhibition of GABA release. Preclinical studies using selective µ-opioid agonists like DAMGO have demonstrated a suppression of GABAergic synaptic transmission in various brain regions, including the hippocampus and orbitofrontal cortex nih.govnih.gov. This inhibition of GABA, an inhibitory neurotransmitter, can lead to the disinhibition of postsynaptic neurons, effectively increasing their activity. For instance, in the periaqueductal gray (PAG), MOR agonists are thought to block GABAergic inhibition of output neurons, contributing to their analgesic effects researchgate.net. It is hypothesized that this compound, through its µ2 receptor agonism, would similarly reduce presynaptic GABA release.

Dopamine: The opioid system is intricately linked with the dopaminergic reward pathway. The stimulation of µ-opioid receptors in the nucleus accumbens has been shown to enhance the extracellular concentration of dopamine nih.gov. This effect is a key component of the rewarding properties of many opioids. While specific data on this compound is limited, its activity as a µ2-opioid agonist suggests it could influence dopamine turnover. The µ2 receptor subtype has been associated with this modulation of the dopaminergic system researchgate.net.

The following table summarizes the expected effects of this compound on neurotransmitter release based on the actions of selective µ-opioid agonists in preclinical models.

| Neurotransmitter | Brain Region(s) Studied (with other µ-agonists) | Observed Effect of µ-Agonist Activation | Presumed Effect of this compound (as a µ2-agonist) |

| GABA | Hippocampus, Orbitofrontal Cortex, Periaqueductal Gray | Inhibition of presynaptic release nih.govnih.govresearchgate.net | Inhibition of GABA release |

| Dopamine | Nucleus Accumbens | Increased extracellular levels nih.gov | Modulation of dopamine turnover |

Chronic administration of opioid agonists leads to significant neuroadaptations, manifesting as tolerance (a diminished response to the drug) and dependence (the emergence of withdrawal symptoms upon cessation of the drug). This compound has been utilized in preclinical studies to investigate these phenomena, particularly in relation to its selective action on the µ2-opioid receptor.

Long-term exposure to opioids can lead to various changes at the cellular and molecular level, including receptor desensitization, downregulation, and alterations in downstream signaling pathways wikipedia.orgnih.gov. Receptor downregulation involves a reduction in the number of receptors on the cell surface, which is a longer-term adaptation compared to the more immediate process of desensitization wikipedia.org.

Preclinical studies have shown that chronic treatment with this compound can induce a state of physical dependence, as evidenced by the precipitation of withdrawal symptoms upon administration of an opioid antagonist like naloxone. This directly indicates that prolonged activation of µ2-opioid receptors by this compound triggers neuroadaptive processes in the central nervous system.

Research on other µ-opioid agonists has shown that chronic morphine administration results in reduced activation of G-proteins in specific brainstem nuclei, which may be a contributing factor to the development of tolerance and dependence nih.gov. While specific molecular studies on this compound are not widely available, its ability to induce dependence suggests it engages these neuroadaptive mechanisms.

The table below outlines key findings related to neuroadaptation and receptor regulation from studies involving this compound and other µ-opioid agonists.

| Phenomenon | Agonist(s) Studied | Animal Model | Key Findings |

| Dependence/Withdrawal | This compound | Not specified in snippets | Chronic treatment leads to naloxone-precipitated withdrawal. |

| Receptor Downregulation | General Opioids | Not specified in snippets | Long-term use can lead to a reduction in µ-opioid receptor gene expression and surface receptors wikipedia.org. |

| G-Protein Coupling | Morphine | Rat | Chronic administration reduces µ-opioid agonist-stimulated G-protein activity in brainstem nuclei nih.gov. |

Immunomodulatory Effects of this compound in Preclinical Models

The interaction between the opioid and immune systems is an area of active research. Opioid receptors, including µ-opioid receptors, are expressed on various immune cells, and their activation can modulate immune function. However, there is a notable lack of specific preclinical data on the immunomodulatory effects of this compound.

General studies on other µ-opioid receptor agonists have revealed a range of effects on the immune system. Some opioids, such as morphine and fentanyl, are often described as immunosuppressive, with evidence from both animal and human studies showing a reduction in the activity of natural killer (NK) cells, suppression of lymphocyte proliferation, and altered cytokine production nih.govfrontiersin.org. Conversely, other opioids like tramadol and buprenorphine appear to have a weaker or more neutral impact on immunity nih.gov.

The immunomodulatory effects of opioids can be complex and are influenced by the specific compound, the duration of administration, and the specific immune parameter being measured. For example, methadone has shown weak immunosuppressive activity in some preclinical studies, yet it can help restore immune function in former heroin users nih.gov. The analgesic and abuse potential of opioids are primarily mediated by the central nervous system, but µ-opioid receptors have also been implicated in modulating immune function vcu.edu.

Given the absence of direct research on this compound's impact on immune cells, it is not possible to definitively state its immunomodulatory profile. Further preclinical studies are required to determine whether this compound exhibits immunosuppressive, immunostimulatory, or neutral effects.

Structure Activity Relationship Sar Studies of Trimu 5 and Its Analogs

Design and Synthesis of Trimu 5 Derivatives with Modified Peptide Sequences

The design and synthesis of derivatives of this compound, and related opioid peptides, have been instrumental in elucidating the structural requirements for high affinity and selectivity at the μ-opioid receptor. This compound is an analog of the endogenous opioid peptide enkephalin, with the sequence Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2. Current time information in Merrimack County, US. Modifications to this peptide sequence have provided valuable insights into the pharmacophore of μ-selective opioids.

Systematic modifications of the peptide backbone and side chains of related opioid peptides, such as dermorphin (B549996) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), which shares the critical Tyr-D-Ala motif, have been explored. These studies often involve solid-phase peptide synthesis, allowing for the systematic incorporation of various amino acid substitutions and modifications. For instance, the synthesis of dermorphin analogs with dibasic acids in the second position has been investigated to probe the importance of the N-terminal tyrosine residue. nih.gov

The general approach to synthesizing such peptide analogs involves the stepwise coupling of protected amino acids on a solid support, followed by cleavage and deprotection to yield the final peptide. The biological activity of these synthesized derivatives is then evaluated through radioligand binding assays to determine their affinity for opioid receptors.

While specific data on a wide range of this compound derivatives is limited in publicly available literature, the principles derived from studies on closely related analogs, particularly dermorphin, provide a strong basis for understanding its SAR. For example, modifications at the C-terminus of opioid peptides are known to significantly influence their activity and selectivity.

Table 1: Opioid Receptor Binding Affinities of Dermorphin Analogs with Modifications at Position 2

| Compound | Sequence | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |

| Dermorphin | Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH2 | High | Low |

| [D-Arg2]Dermorphin | Tyr-D-Arg -Phe-Gly-Tyr-Pro-Ser-NH2 | Data not specified | Data not specified |

| [L-Arg2]Dermorphin | Tyr-L-Arg -Phe-Gly-Tyr-Pro-Ser-NH2 | Data not specified | Data not specified |

| [D-Lys2]Dermorphin | Tyr-D-Lys -Phe-Gly-Tyr-Pro-Ser-NH2 | Data not specified | Data not specified |

| [L-Lys2]Dermorphin | Tyr-L-Lys -Phe-Gly-Tyr-Pro-Ser-NH2 | Data not specified | Data not specified |

Conformational Analysis and Molecular Dynamics Simulations of this compound and Ligand-Receptor Complexes

The three-dimensional conformation of opioid peptides is a critical determinant of their interaction with receptors. Conformational analysis of this compound and its analogs, as well as their complexes with the μ-opioid receptor, provides insights into the bioactive conformation required for binding and activation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics (MD) simulations are pivotal in these investigations.

NMR studies in solution, often performed in solvents like dimethyl sulfoxide (B87167) (DMSO) or cryoprotective mixtures, can reveal details about the peptide's secondary structure, such as the presence of β-turns. nih.gov For many μ-selective opioid peptides, a β-turn conformation in the N-terminal region is considered a key feature for receptor recognition. nih.gov

Molecular dynamics simulations offer a dynamic view of the ligand-receptor interactions at an atomic level. These simulations can predict the binding modes of ligands within the receptor's binding pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. frontiersin.org While specific MD simulations for this compound were not found, studies on other μ-opioid agonists have revealed common binding features, including the crucial role of the protonated amine of the N-terminal tyrosine in forming a salt bridge with a conserved aspartate residue (Asp147) in transmembrane helix 3 (TM3) of the μ-opioid receptor. plos.orgmdpi.com The aromatic ring of the tyrosine residue typically engages in hydrophobic interactions within a specific pocket of the receptor.

Identification of Key Amino Acid Residues and Functional Groups Essential for Opioid Receptor Interaction and Selectivity

The high affinity and selectivity of this compound for the μ-opioid receptor are attributed to specific interactions between its amino acid residues and functional groups with the receptor's binding site.

Key Residues and Functional Groups in this compound:

Tyrosine (Tyr) at position 1: The N-terminal tyrosine is a universally recognized critical component for the activity of most opioid peptides. Its protonated amino group and the phenolic hydroxyl group are considered essential pharmacophoric elements. The positively charged amine forms a crucial ionic interaction with an acidic residue in the receptor, while the aromatic ring engages in hydrophobic interactions.

D-Alanine (D-Ala) at position 2: The presence of a D-amino acid at this position is a hallmark of many potent and μ-selective opioid peptides, including this compound and dermorphin. This substitution significantly influences the conformational preferences of the peptide, favoring a topography that is optimal for μ-receptor binding.

Glycine (B1666218) (Gly) at position 3: The glycine residue provides conformational flexibility to the peptide backbone, which can be important for adopting the correct orientation within the receptor binding pocket.

Key Residues in the μ-Opioid Receptor:

Site-directed mutagenesis studies on the μ-opioid receptor have identified several amino acid residues that are crucial for ligand binding and selectivity. nih.gov These include:

Aspartate (Asp) in Transmembrane Helix 3 (TM3): This residue serves as the counter-ion for the protonated amine of the N-terminal tyrosine of opioid peptides.

Residues in Transmembrane Helices 5, 6, and 7: These helices form a significant part of the ligand-binding pocket and are involved in both hydrophobic and polar interactions with the ligand.

Stereochemical Influences on this compound Activity and Receptor Specificity

The stereochemistry of the amino acid residues in this compound plays a pivotal role in determining its high affinity and selectivity for the μ-opioid receptor. The most significant stereochemical feature of this compound is the presence of a D-Alanine residue at the second position.

The substitution of the naturally occurring L-amino acid with a D-amino acid at this position has a profound impact on the peptide's conformational landscape. This change in stereochemistry restricts the rotational freedom of the peptide backbone, predisposing it to adopt a specific three-dimensional structure that is highly complementary to the binding site of the μ-opioid receptor. This conformational constraint is a key factor contributing to the high μ-selectivity of this compound and other D-Ala2-containing opioid peptides like dermorphin. nih.gov

In contrast, opioid peptides with an L-amino acid at the second position, such as the endogenous enkephalins, generally exhibit lower affinity and/or selectivity for the μ-receptor. The stereochemistry of the other amino acid residues, such as the L-Tyrosine at the N-terminus, is also critical for maintaining the necessary interactions with the receptor for high-affinity binding and agonist activity. Studies on diastereomers of opioid peptides have consistently shown that the specific stereochemical arrangement is paramount for biological activity.

The precise orientation of the side chains of the amino acid residues, governed by their stereochemistry, dictates the specific interactions with the receptor. For instance, the spatial positioning of the phenolic ring of tyrosine and the methyl group of D-alanine are crucial for fitting into the respective sub-pockets of the μ-opioid receptor binding site. Any alteration in this stereochemical configuration can lead to a significant loss of affinity and/or a change in the receptor selectivity profile.

Advanced Analytical and Biophysical Methodologies for Trimu 5 Research

Radioligand Binding Assays for Receptor Affinity and Density Determination

Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand, such as Trimu 5, and its receptor targets. These assays utilize a radioactively labeled ligand to measure binding to receptors in tissue homogenates or cell membrane preparations. Through competitive binding experiments, where the unlabeled compound of interest (this compound) competes with a known radioligand for receptor binding sites, the affinity of the test compound can be determined. The primary value derived from these experiments is the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium and is an inverse measure of binding affinity.

Binding studies have been instrumental in defining the receptor selectivity profile of this compound. Research has shown that this compound is a highly selective ligand for the μ-opioid receptor (MOR). nih.gov Detailed binding assays have demonstrated that it possesses a high affinity for both μ₁ and μ₂ opioid receptor subtypes. nih.gov In contrast, its affinity for δ (delta), κ₁ (kappa-1), and κ₃ (kappa-3) opioid receptors is poor. nih.gov Among various μ-opioid ligands evaluated in comparative binding assays, this compound has been identified as one of the most μ-selective compounds. nih.gov

The affinity profile of this compound across different opioid receptor subtypes, as determined by these binding assays, is summarized below.

Interactive Data Table: this compound Opioid Receptor Affinity Profile

| Receptor Subtype | Reported Affinity |

| μ₁ (Mu-1) | High |

| μ₂ (Mu-2) | High |

| δ (Delta) | Poor |

| κ₁ (Kappa-1) | Poor |

| κ₃ (Kappa-3) | Poor |

Advanced Imaging Techniques for Receptor Localization and Trafficking (e.g., Autoradiography)

Autoradiography is a high-resolution imaging technique used to visualize the distribution of radiolabeled substances within tissues. researchgate.net While no studies utilizing radiolabeled this compound for direct autoradiographic mapping were identified in the reviewed literature, this method has been extensively used with other selective radioligands to map the precise anatomical distribution of the μ-opioid receptors to which this compound binds with high affinity.

These autoradiographic studies reveal a high density of μ-opioid receptors in key regions of the central nervous system involved in pain modulation and other functions relevant to this compound's pharmacological profile. nih.govjneurosci.org

Spinal Cord: A high concentration of μ-opioid receptors is consistently found in the superficial laminae (I and II) of the dorsal horn. researchgate.netnih.gov This location is the first central synapse for incoming pain signals from the periphery, making it a critical site for opioid-mediated analgesia. The dense presence of MORs in this region provides an anatomical basis for the spinal analgesic effects observed with μ-receptor agonists. nih.gov

Periaqueductal Gray (PAG): The PAG, a midbrain structure, is a major integration center for pain modulation and is densely populated with μ-opioid receptors. nih.gov It is a key component of the descending pain inhibitory pathways. The presence of MORs in the PAG is consistent with the supraspinal actions of opioids. nih.gov Pharmacological studies have confirmed that this compound exerts antagonist actions in the PAG, where it can reverse the analgesia produced by morphine. nih.gov

Electrophysiological Approaches in Cellular and Tissue Models to Assess this compound Functional Activity

Electrophysiological techniques, such as patch-clamp and extracellular single-unit recording, are used to directly measure how a compound affects the electrical properties of neurons, including their firing rate, membrane potential, and synaptic transmission. nih.govyoutube.com While direct electrophysiological studies on this compound were not found in the reviewed literature, its known functional activities allow for inferences about its effects on neuronal excitability in specific anatomical contexts.

Opioid receptors, being G protein-coupled, generally exert inhibitory effects on neuronal function. frontiersin.org This can occur via presynaptic mechanisms, such as the inhibition of neurotransmitter release, or postsynaptic mechanisms, like the hyperpolarization of the neuronal membrane through the activation of potassium channels. mdpi.com

Spinal Cord Dorsal Horn: this compound produces analgesia that appears to be mediated spinally through μ₂ receptors. nih.gov In the dorsal horn, μ-opioid receptor activation typically suppresses nociceptive transmission by inhibiting the release of excitatory neurotransmitters (like glutamate (B1630785) and substance P) from primary afferent terminals and by hyperpolarizing second-order pain transmission neurons. nih.govmdpi.com Therefore, the functional activity of this compound as a spinal μ₂ agonist would be expected to manifest electrophysiologically as a reduction in both presynaptic neurotransmitter release and postsynaptic excitability of dorsal horn neurons. frontiersin.org

Periaqueductal Gray (PAG): In the PAG, this compound acts as a μ₁ receptor antagonist, reversing morphine-induced analgesia. nih.gov Morphine's analgesic effect in the PAG is thought to arise from the disinhibition of descending pain-control neurons. It does this by inhibiting local GABAergic interneurons, which in turn releases the descending projection neurons from inhibition, increasing their activity. nih.govfrontiersin.orgnih.gov As an antagonist at these sites, this compound would be expected to block this morphine-induced disinhibition. Electrophysiologically, this would translate to preventing the reduction in GABAergic synaptic transmission and the subsequent increase in the firing rate of the descending output neurons that morphine would normally cause. nih.gov

Hypothalamo-Pituitary-Adrenal (HPA) Axis: this compound has been shown to stimulate the HPA axis, an effect mediated by μ₂ receptors. nih.gov This functional outcome implies that this compound excites the neurosecretory cells in the hypothalamus that initiate the HPA cascade. Electrophysiologically, this would likely involve either direct depolarization of these neurons or the inhibition of local inhibitory inputs, leading to an increased firing rate and hormone release.

Theoretical and Computational Chemistry of Trimu 5

Molecular Docking and Ligand-Receptor Interaction Modeling of Trimu 5 with Opioid Receptor Structures

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand, such as this compound, to a receptor, such as an opioid receptor jscimedcentral.com. The goal is to find the optimal binding pose that minimizes the free energy of the complex. For a peptide ligand like this compound interacting with opioid receptors, molecular docking can help elucidate the key residues in the receptor binding site that interact with specific amino acid residues (Tyrosine, D-Alanine, Glycine) and the isopentylamide C-terminal modification of this compound ontosight.aiwikipedia.org.

Studies involving molecular docking of peptide ligands to opioid receptors aim to understand the molecular basis of their affinity and efficacy jscimedcentral.com. By simulating the binding process, researchers can estimate binding energies and analyze the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, docking simulations with μ1 and μ2 opioid receptor models could provide a structural rationale for its observed mixed agonist/antagonist activity at these subtypes wikipedia.orgnih.govchemeurope.com. This involves preparing the 3D structures of both the ligand (this compound) and the receptor (opioid receptor subtypes), defining the binding site, and running algorithms to sample possible binding poses and score them based on scoring functions that approximate binding energy jscimedcentral.comnih.gov.

While specific detailed docking scores for this compound were not found in the immediate search results, studies on similar peptide ligands interacting with the μ-opioid receptor utilize this methodology to assess binding affinities and identify crucial interactions jscimedcentral.com. The methodology typically involves using software packages that implement algorithms like the Lamarckian Genetic Algorithm to explore the conformational space of the ligand within the receptor binding site jscimedcentral.com.

Quantum Chemical Calculations of this compound Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, energy, and reactivity of molecules nih.govfrontiersin.org. For this compound, these calculations can shed light on its molecular properties at a fundamental level. Methods such as Density Functional Theory (DFT) can be employed to optimize the molecular geometry of this compound, calculate its electronic wave function, and determine properties like atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps ajol.infoarxiv.org.

Understanding the electronic structure of this compound is crucial for comprehending its behavior in biological environments and its interactions with receptors. For instance, the distribution of partial charges across the molecule can influence its ability to form electrostatic interactions and hydrogen bonds with receptor residues. The energies and shapes of the frontier molecular orbitals (Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) provide insights into the molecule's potential reactivity and sites prone to electrophilic or nucleophilic attack ajol.info.

Quantum chemical calculations can also be used to study the relative stability of different conformers of this compound and the energy barriers between them. This conformational flexibility is particularly important for peptide ligands and can significantly impact their binding to flexible receptor structures. While direct quantum chemical studies specifically on this compound were not detailed in the search results, the application of these methods to understand the electronic properties and reactivity of organic molecules and peptides is well-established nih.govfrontiersin.orgajol.infoarxiv.org.

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Ligands

Pharmacophore modeling is a technique used to represent the essential steric and electronic features of a molecule or a set of molecules required for optimal interaction with a specific biological target and to trigger its biological response fiveable.meresearchgate.net. For this compound, a pharmacophore model could be developed based on its known interactions with the μ2-opioid receptor (agonist activity) and μ1-opioid receptor (antagonist activity) wikipedia.orgnih.govchemeurope.com.

A pharmacophore model for this compound might include features such as hydrogen bond donors and acceptors, hydrophobic centers, and possibly aromatic rings, corresponding to the functional groups present in its structure (e.g., the tyrosine hydroxyl group, peptide bonds, and the isopentyl group) ontosight.ai. These features are mapped in 3D space to represent the spatial arrangement necessary for activity.

Once a pharmacophore model is established, it can be used as a 3D query to perform virtual screening of large chemical databases nih.govfiveable.meresearchgate.netjapsonline.com. This process identifies molecules that possess the same spatial arrangement of pharmacophoric features as this compound, potentially uncovering novel compounds with similar or improved activity profiles at opioid receptors nih.govjapsonline.com. Virtual screening based on this compound's pharmacophore could be a strategy for discovering new selective μ2 agonists or mixed μ2 agonist/μ1 antagonists. The identified hits from virtual screening can then be prioritized for further experimental testing or more detailed computational studies like molecular docking nih.govjapsonline.com.

Molecular Dynamics Simulations of this compound Binding and Receptor Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time mdpi.comwustl.edu. By applying classical mechanics principles, MD simulations can provide dynamic insights into the behavior of biological systems, including the binding of a ligand to a receptor and the resulting conformational changes mdpi.comwustl.edudtic.mil.

For this compound interacting with opioid receptors, MD simulations can extend beyond static docking poses to explore the flexibility of both the peptide ligand and the receptor protein in a dynamic environment, typically a simulated biological membrane and solvent wustl.educopernicus.org. These simulations can reveal how this compound approaches and binds to the receptor, the stability of the ligand-receptor complex, and the conformational rearrangements in the receptor induced by ligand binding mdpi.com.

MD simulations can help understand the differences in binding dynamics and induced fit mechanisms that contribute to this compound's distinct activity profiles at the μ1 and μ2 opioid receptor subtypes wikipedia.orgnih.govchemeurope.com. For example, simulations could show how this compound's binding to the μ2 receptor stabilizes an active conformation, while its interaction with the μ1 receptor might favor an inactive state or induce different conformational changes. Properties such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the formation/breaking of specific interactions can be monitored over the simulation time to analyze the stability and dynamics of the complex mdpi.comwustl.edu. While specific MD studies on this compound were not detailed in the search results, the methodology is widely applied to study peptide-receptor interactions and protein dynamics relevant to drug binding mdpi.comwustl.edudtic.mil.

Future Directions and Emerging Research Avenues for Trimu 5 Studies

Elucidation of Novel Signaling Cascades and Protein-Protein Interactions Beyond Canonical Pathways

Future research on Trimu 5 could focus on uncovering signaling pathways activated by the compound that extend beyond the well-established canonical opioid receptor signaling cascades. While this compound is known to interact with opioid receptors, the full spectrum of its cellular effects and the downstream signaling events they trigger remain areas for further investigation. This includes exploring potential interactions with other receptor systems or intracellular proteins that could contribute to its unique pharmacological profile. Identifying novel protein-protein interactions mediated by or influenced by this compound binding could reveal new mechanisms of action and provide insights into its distinct effects, such as its differential activity at μ1 and μ2 opioid receptor sites and its influence on the hypothalamo-pituitary-adrenal axis. wikipedia.orgnih.govwikipedia.orgwikidoc.org Techniques such as co-immunoprecipitation, pull-down assays, and advanced imaging techniques could be employed to map these interactions.

Exploration of Unconventional Opioid Receptor Interactions and Heterodimerization

The selective μ2-opioid receptor agonism and μ1-opioid receptor antagonism of this compound suggest complex interactions with opioid receptors. wikipedia.orgnih.gov Emerging research avenues could delve deeper into unconventional modes of opioid receptor interaction, including the potential of this compound to influence or participate in opioid receptor heterodimerization. Opioid receptors are known to form heterodimers with other opioid receptors (e.g., MOR-DOR) and even non-opioid receptors, which can result in distinct pharmacological properties and signaling profiles compared to individual receptors. mdpi.comnih.govfrontiersin.orgmdpi.com Investigating whether this compound binding promotes or modulates the formation or function of specific opioid receptor heterodimers could provide a more complete understanding of its actions and potentially identify novel therapeutic targets. Techniques like BRET (Bioluminescence Resonance Energy Transfer) and FRET (Förster Resonance Energy Transfer) could be valuable in studying these potential interactions in live cells. mdpi.com

Development of Advanced In Vitro and Ex Vivo Preclinical Models for this compound Research

Advancing the understanding of this compound requires the development and utilization of more sophisticated preclinical models. While in vivo studies in animals have provided initial insights into its analgesic and gastrointestinal effects, more complex in vitro and ex vivo models could offer finer control and allow for detailed mechanistic investigations. wikipedia.orgnih.gov This could include developing primary neuronal cultures from specific brain regions known to express μ1 and μ2 receptors, or utilizing organotypic slice cultures to maintain tissue architecture and cellular interactions. Induced pluripotent stem cell-derived neurons or co-culture systems mimicking the neuro-immune or neuro-glial interactions relevant to this compound's effects could also provide valuable platforms for research. These models would facilitate the study of this compound's impact on neuronal activity, signaling pathways, and cellular interactions in a more controlled environment, complementing in vivo findings.

Integration of Omics Data (Genomics, Proteomics, Metabolomics) for a Systems-Level Understanding of this compound Actions

A comprehensive understanding of this compound's effects necessitates the integration of various omics datasets. genexplain.comnih.govuninet.eduproteobiojournal.comisaaa.org Future research could employ genomics, transcriptomics, proteomics, and metabolomics to gain a systems-level view of how this compound perturbs cellular and molecular networks. Genomics could help identify genetic factors influencing individual responses to this compound. Transcriptomics could reveal changes in gene expression patterns following this compound exposure, highlighting affected pathways. Proteomics could provide insights into alterations in protein abundance, modifications, and interactions. genexplain.comuninet.eduisaaa.org Metabolomics could identify changes in metabolic profiles associated with this compound activity. genexplain.comuninet.eduisaaa.org Integrating these diverse datasets through bioinformatics and computational approaches could help construct comprehensive models of this compound's biological actions, identify key molecular determinants of its effects, and potentially uncover biomarkers of response or efficacy. genexplain.comuninet.edu

Q & A

Q. What are the foundational operational principles of Trimu 5 in experimental design workflows?

this compound, as a computational command for modifying intersecting objects, requires precise boundary and target object selection to execute geometric modifications. Key steps include:

- Selecting boundary lines or enabling "select all" for automated intersection detection.

- Specifying extension lengths for non-intersecting objects to simulate hypothetical intersections.

- Iterative refinement of object segments to be retained or removed post-modification . Methodological Tip: Use case analysis (e.g., sequence diagrams) can map this compound’s workflow to ensure alignment with experimental objectives .

Q. How can researchers ensure reproducibility when applying this compound to geometric simulations?

Reproducibility hinges on documenting:

- Input parameters : Boundary line coordinates, extension lengths, and object selection criteria.

- Output validation : Cross-referencing results with alternative tools (e.g., CAD software) to verify geometric consistency.

- Statistical reporting : Including error margins for iterative modifications . Framework: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure validation protocols .

What are the criteria for defining a research question involving this compound in computational design studies?

A well-structured research question must:

- Be feasible (e.g., "How does this compound reduce geometric errors in 3D modeling compared to manual editing?").

- Address novelty (e.g., exploring this compound’s efficiency in non-Euclidean geometries).

- Align with ethical standards , such as transparently reporting software limitations .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from this compound’s application in multi-layered simulations?

Contradictions often stem from:

- Boundary condition mismatches : Ensure boundary lines are consistently defined across simulation layers.

- Algorithmic drift : Compare this compound’s outputs with ground-truth datasets or manual corrections. Analytical Approach: Apply qualitative iterative analysis (e.g., triangulation of data from this compound, user feedback, and independent validations) .

Q. What methodologies validate this compound’s accuracy in complex geometric analyses?

Advanced validation strategies include:

- Monte Carlo simulations : Testing this compound’s robustness under randomized boundary conditions.

- Sensitivity analysis : Measuring output variations against incremental input changes (e.g., ±5% extension length adjustments).

- Cross-disciplinary benchmarking : Comparing this compound’s performance with physics-based modeling tools .

Q. How can this compound be integrated into mixed-methods research frameworks for design optimization?

Integration requires:

- System design alignment : Map this compound’s workflow to architectural design phases (e.g., input, process, output).

- Data interoperability : Use standardized formats (e.g., .DXF) to ensure compatibility with downstream analysis tools.

- Ethnographic feedback : Conduct user interviews to identify workflow bottlenecks .

Methodological Guidelines

Q. What statistical tools are recommended for analyzing this compound’s efficiency metrics?

- Descriptive statistics : Mean time savings per modification cycle.

- Inferential tests : ANOVA to compare this compound’s performance across geometric complexity tiers.

- Visualization : Heatmaps to highlight high-error regions in outputs .

Q. How should researchers structure a literature review for this compound-related studies?

- Keyword strategy : Combine terms like "computational design," "geometric modification," and "algorithmic precision" with Boolean operators.

- Source prioritization : Exclude non-peer-reviewed platforms (e.g., ) and focus on CAD-focused journals .

Q. What ethical considerations apply to publishing this compound-generated data?

- Data provenance : Disclose software version, input parameters, and post-processing steps.

- Bias mitigation : Acknowledge limitations in handling non-linear geometries .

Data Management & Reproducibility

Q. How can this compound outputs be classified as research data under FAIR principles?

Ensure outputs are:

- Findable : Assign DOIs to datasets with metadata tagging (e.g., "Trimu 5_v1_3D_Model_Modifications").

- Interoperable : Use open-source formats (e.g., .STL for 3D models).